Boc-D-valine
Overview
Description
Boc-D-valine is a compound with the molecular formula C10H19NO4 . It is used as a standard building block for the introduction of D-valine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
Boc-D-valine can be synthesized through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides direct access to alpha-aminobenzimidazoles, which are highly useful synthons for chemical catalysis and drug discovery .Molecular Structure Analysis
The molecular structure of Boc-D-valine consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 217.262 Da, and the monoisotopic mass is 217.131409 Da .Chemical Reactions Analysis
While specific chemical reactions involving Boc-D-valine are not detailed in the search results, it is known that Boc-D-valine is used in the preparation of selective CCR1 antagonists for the treatment of rheumatoid arthritis . It is also used in the preparation of antileishmanial agents .Physical And Chemical Properties Analysis
Boc-D-valine is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a flash point of 160.5±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
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Agricultural Pesticides
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Veterinary Antibiotics
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Pharmaceutical Drugs
- Application : D-valine is used as an intermediate for the synthesis of pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
- Results : The outcomes include drugs like penicillamine and actinomycin D .
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Cell Culture
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Nutrient Sensors
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Mitochondrial Function and Oxidative Stress
- Application : Valine, including D-valine, has been studied for its role in improving mitochondrial function and reducing oxidative stress .
- Methods : In vitro studies have shown that valine increases the expression of genes involved in mitochondrial biogenesis and dynamics .
- Results : Valine has been found to upregulate mitochondrial function at complexes I, II, and IV levels of the electron transport chain. It also reduces oxidative stress by significantly lowering mitochondrial reactive oxygen species and protein expression of 4-hydroxynonenal .
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Chemoselective BOC Protection of Amines
- Application : Boc-D-valine can be used in the chemoselective BOC protection of amines . This is a critical step in the synthesis of many pharmaceuticals and biologically active molecules .
- Methods : This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . It does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
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Microbial Preparation
- Application : D-valine is gaining more and more attention due to its widespread application, and some approaches for D-valine preparation have been investigated . These include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
- Methods : Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
Safety And Hazards
Boc-D-valine should be handled with care to avoid dust formation . Contact with skin, eyes, or ingestion should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348466 | |
Record name | Boc-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-valine | |
CAS RN |
22838-58-0 | |
Record name | Boc-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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